3-Methylthiophene-2-carboxamide

CAS No.: 76655-99-7

Cat. No.: VC1980143

Molecular Formula: C6H7NOS

Molecular Weight: 141.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76655-99-7 |

|---|---|

| Molecular Formula | C6H7NOS |

| Molecular Weight | 141.19 g/mol |

| IUPAC Name | 3-methylthiophene-2-carboxamide |

| Standard InChI | InChI=1S/C6H7NOS/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8) |

| Standard InChI Key | QZDTWJRYMXQXBX-UHFFFAOYSA-N |

| SMILES | CC1=C(SC=C1)C(=O)N |

| Canonical SMILES | CC1=C(SC=C1)C(=O)N |

Introduction

Chemical Identity and Structure

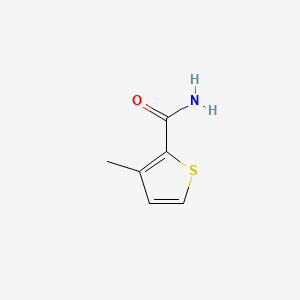

3-Methylthiophene-2-carboxamide (CAS No. 76655-99-7) is a thiophene derivative with a carboxamide group at position 2 and a methyl substituent at position 3. The compound has a molecular formula of C6H7NOS and a molecular weight of 141.19 g/mol . The structural representation is characterized by a five-membered thiophene ring with sulfur as a heteroatom.

Chemical Identifiers

The compound is identified through various chemical notations as detailed in the following table:

| Identifier Type | Value |

|---|---|

| CAS Number | 76655-99-7 |

| Molecular Formula | C6H7NOS |

| Molecular Weight | 141.19 g/mol |

| IUPAC Name | 3-methylthiophene-2-carboxamide |

| SMILES | CC1=C(SC=C1)C(=O)N |

| InChI | InChI=1S/C6H7NOS/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8) |

| InChI Key | QZDTWJRYMXQXBX-UHFFFAOYSA-N |

| PubChem CID | 588128 |

| MDL Number | MFCD01208055 |

Physical Properties

3-Methylthiophene-2-carboxamide presents as a light yellow solid with distinct physical characteristics . Understanding these properties is essential for handling and utilizing this compound in research and chemical synthesis.

Key Physical Parameters

| Property | Value |

|---|---|

| Physical State | Light yellow solid |

| Melting Point | 122-125°C |

| Percent Purity (Commercial) | 99% |

Synthesis Methods

The synthesis of 3-methylthiophene-2-carboxamide involves specific chemical procedures that have been documented in the literature. One established method involves the reaction of the corresponding carboxylic acid with thionyl chloride followed by treatment with ammonia.

Detailed Synthesis Protocol

The preparation of 3-methylthiophene-2-carboxamide follows this procedure:

-

A mixture of 1,2-dichloroethane (280 mL), DMF (0.05 mL), 3-methyl-2-thiophenecarboxylic acid (21.3 g, 0.149 mol), and SOCl2 (71.4 g, 43.8 mL, 0.6 mol) is heated at reflux temperature for 2 hours with stirring.

-

The solvent is removed under vacuum to yield 24 g of 3-methyl-2-thiophenecarbonyl chloride.

-

This product is dissolved in 100 mL of CH2Cl2 and added to a solution of concentrated NH4OH (110 mL) in 300 mL CH2Cl2 with ice/salt bath cooling.

-

The addition is performed at a rate that maintains the reaction temperature below –5°C.

-

The mixture is stirred for 20 minutes, separated, and the aqueous phase is extracted with another 200 mL of CH2Cl2.

-

The combined organic layers are washed with water, then brine, and the solvent is removed.

-

This process yields 21.2 g of 3-methyl-2-thiophenecarboxamide as an off-white solid with a melting point of 123-124°C and 99.6% purity by GC area analysis .

| Parameter | Classification |

|---|---|

| GHS Symbol | GHS06 |

| Signal Word | Danger |

| Hazard Statements | H301 (Toxic if swallowed) |

| Precautionary Statements | P264-P270-P301+P310a-P321-P405-P501a |

| Risk Statements | 22 |

| Safety Statements | 22-36/37-36/37/39-26 |

| RIDADR | 2811 |

| Packing Group | III |

| HS Code | 29339900 |

Research Applications and Derivatives

3-Methylthiophene-2-carboxamide serves as an important building block for the synthesis of various derivatives with potential biological activities. Several studies have focused on developing compounds based on this structure for pharmaceutical applications.

Antioxidant and Antibacterial Activities

Research has shown that thiophene-2-carboxamide derivatives, including those based on the 3-methylthiophene-2-carboxamide scaffold, exhibit notable antioxidant and antibacterial properties. Studies comparing the 3-methyl, 3-hydroxy, and 3-amino derivatives revealed that:

-

3-Amino thiophene-2-carboxamide derivatives demonstrated the highest antioxidant activity with percent inhibition ranging from 62.0–46.9%.

-

3-Hydroxy thiophene-2-carboxamide derivatives showed moderate inhibition percentages of 54.9–28.4%.

-

3-Methyl thiophene-2-carboxamide derivatives exhibited the lowest antioxidant activity among the three types .

Antibacterial Properties

The antibacterial activity of thiophene-2-carboxamide derivatives has been evaluated against both Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). The findings indicate:

-

3-Amino thiophene-2-carboxamide compounds displayed higher antibacterial activity (ranging from 40.0 to 86.9%) compared to other derivatives.

-

3-Hydroxy thiophene-2-carboxamide compounds showed moderate activity (from 20.0 to 78.3%).

-

3-Methyl thiophene-2-carboxamide compounds exhibited the lowest inhibition values (from no activity to 47.8%) .

Structural Modifications

Various structural modifications of the basic 3-methylthiophene-2-carboxamide structure have been synthesized for research purposes:

-

N-(2,5-dichlorophenyl)-3-methylthiophene-2-carboxamide: A derivative with two chlorine atoms on the phenyl ring, which has been studied for its potential biological activities .

-

N-(4-chloro/acetamidophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides: Complex derivatives that have been investigated for their reactivity and potential applications .

-

5-Amino-3-methyl-4-substituted thiophene-2-carboxamide derivatives: A series of compounds synthesized for evaluation of their biological properties .

Structure-Activity Relationships

Studies on thiophene-2-carboxamide derivatives have revealed important structure-activity relationships that influence their biological properties:

-

The presence of electron-donating groups, particularly amino groups, enhances antioxidant activity by increasing the resonating electrons on the thiophene ring, facilitating electron trapping of peroxide radicals.

-

Hydroxyl groups improve the solubility of compounds, potentially enhancing their bioavailability.

-

Methoxy substituents on the phenyl ring can increase hydrophilicity, which may improve antibacterial properties.

-

The position and nature of substituents on both the thiophene ring and any attached aromatic rings significantly affect biological activity .

Spectroscopic Data

Spectroscopic data provides valuable information for confirming the structure and purity of 3-methylthiophene-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Data

The 1H NMR spectrum (in CDCl3) shows characteristic signals:

-

7.3 ppm (d, 1H): Thiophene ring proton

-

6.9 ppm (1H): Thiophene ring proton

-

5.8 ppm (s, b): Amide protons

Mass Spectrometry Data

Predicted collision cross-section data for various adducts of 3-methylthiophene-2-carboxamide:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 142.03212 | 127.9 |

| [M+Na]+ | 164.01406 | 137.8 |

| [M+NH4]+ | 159.05866 | 137.0 |

| [M+K]+ | 179.98800 | 132.7 |

| [M-H]- | 140.01756 | 129.8 |

| [M+Na-2H]- | 161.99951 | 132.6 |

| [M]+ | 141.02429 | 130.1 |

| [M]- | 141.02539 | 130.1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume